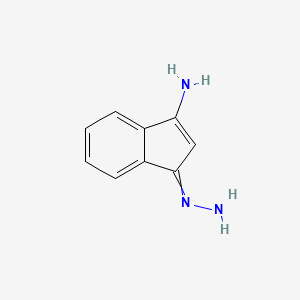
1-Hydrazinylidene-1H-inden-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydrazinylidene-1H-inden-3-amine is a heterocyclic compound that features an indene core structure with hydrazine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydrazinylidene-1H-inden-3-amine can be synthesized through several methods. One common approach involves the reaction of indene derivatives with hydrazine under controlled conditions. For instance, the reaction of 1H-indene-1,3(2H)-dione with hydrazine hydrate in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Hydrazinylidene-1H-inden-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amine and hydrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indene core.
Reduction: Hydrazine-substituted indene derivatives.
Substitution: Various substituted indene compounds depending on the reagents used.
Scientific Research Applications
1-Hydrazinylidene-1H-inden-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydrazinylidene-1H-inden-3-amine involves its interaction with specific molecular targets. The hydrazine and amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to inhibit enzymes and interact with DNA makes it a promising candidate for drug development .
Comparison with Similar Compounds
1-Imino-2-phenyl-1H-inden-3-amine: Shares a similar indene core structure but with different functional groups.
1H-indazole-3-amine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 1-Hydrazinylidene-1H-inden-3-amine is unique due to its specific combination of hydrazine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
66510-70-1 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-hydrazinylideneinden-1-amine |
InChI |
InChI=1S/C9H9N3/c10-8-5-9(12-11)7-4-2-1-3-6(7)8/h1-5H,10-11H2 |
InChI Key |
UHJLAUPAEFIXNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC2=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


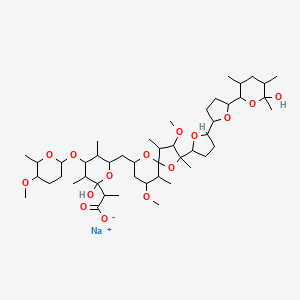
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)



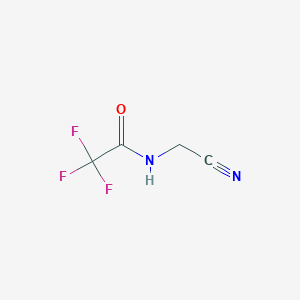
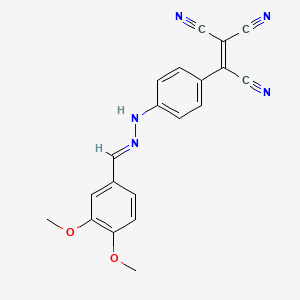
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
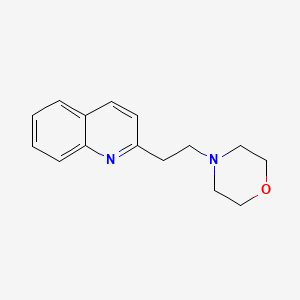


![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
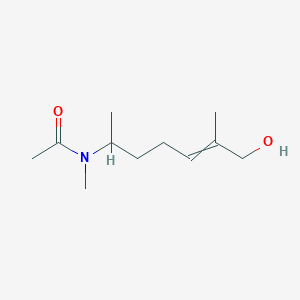
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
